

Electrophysiological Assessment of Nerve Function Following "Dolo-neurobion" Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dolo-neurobion	
Cat. No.:	B1246672	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dolo-Neurobion," a combination of B vitamins (Thiamine - B1, Pyridoxine - B6, and Cobalamin - B12) and the non-steroidal anti-inflammatory drug (NSAID) diclofenac, is formulated to address pain of mixed origin, particularly where nerve inflammation is a key component. The neurotropic B vitamins play a crucial role in nerve health and regeneration, while diclofenac provides analgesic and anti-inflammatory effects.[1][2] This document provides detailed application notes and protocols for the electrophysiological assessment of nerve function following the administration of "Dolo-Neurobion," aimed at researchers and professionals in drug development.

The B vitamins in **Dolo-Neurobion** support nerve function and repair. Vitamin B1 is essential for energy metabolism in nerve cells, Vitamin B6 is crucial for neurotransmitter synthesis, and Vitamin B12 is vital for myelination and nerve cell survival.[3][4][5] Diclofenac primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] Studies suggest a synergistic effect between B vitamins and diclofenac in managing pain.[2]

Electrophysiological techniques such as Nerve Conduction Studies (NCS), Electromyography (EMG), and Somatosensory Evoked Potentials (SEPs) are invaluable tools for objectively



quantifying nerve health and function. These methods allow for the assessment of nerve conduction velocity, amplitude of response, and the integrity of sensory and motor pathways.

Data Presentation

The following tables summarize quantitative data from a preclinical study investigating the effects of a vitamin B complex on nerve regeneration in a rat model of peripheral nerve injury. This data provides a reference for the expected outcomes in electrophysiological assessments.

Table 1: Electromyography (EMG) Results in a Rat Model of Nerve Graft Injury

Treatment Group	Latency (ms)	Conduction Velocity (m/s)	Peak-to-Peak Amplitude (mV)
Control	3.0 ± 0.3	55 ± 6	1.2 ± 0.1
Vitamin B Complex	Statistically significant shorter latency (p = 0.011)	Higher velocity (p = 0.035)	Larger peak-to-peak amplitude (p = 0.032)

Data adapted from a study on the therapeutic potential of vitamin B complex in peripheral nerve injury recovery in a rat model. The study demonstrated that Vitamin B treatment significantly improves nerve healing and function in peripheral nerve injuries by enhancing nerve conduction, reducing fibrosis, and promoting myelination.[6]

Table 2: Electromyography (EMG) Results in a Rat Model of Nerve Transection Injury

Treatment Group	Latency (ms)	Conduction Velocity (m/s)	Peak-to-Peak Amplitude (mV)
Control	4.0 ± 0.5	40 ± 4	0.5 ± 0.1
Vitamin B Complex	Better latency (p < 0.05)	Higher velocity (p < 0.05)	Larger peak-to-peak amplitude (p < 0.05)

This data further supports the beneficial effects of B vitamins on nerve repair, showing improved nerve conduction parameters in a transection injury model.[6]



Table 3: Electromyography (EMG) Results in a Rat Model of Crush Injury

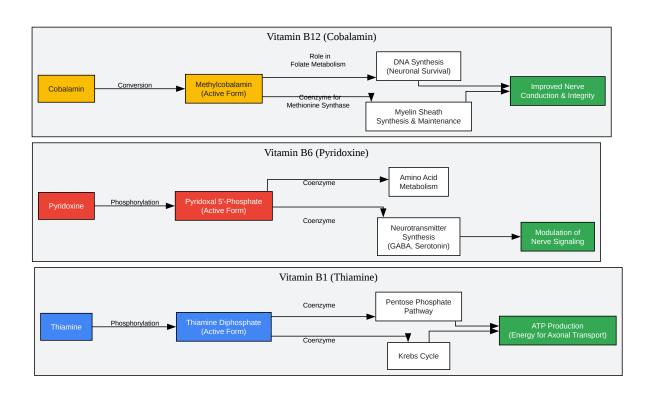
Treatment Group	Latency (ms)	Conduction Velocity (m/s)	Peak-to-Peak Amplitude (mV)
Control	4.2 ± 0.6	38 ± 4	0.6 ± 0.1
Vitamin B Complex	Improved latency (p < 0.05)	Higher velocity (p < 0.05)	Larger peak-to-peak amplitude (p < 0.05)

Consistent with other injury models, the administration of B vitamins led to significant improvements in electrophysiological outcomes after a nerve crush injury.[6]

Signaling Pathways

The therapeutic effects of "**Dolo-Neurobion**" can be attributed to the distinct yet complementary signaling pathways of its components.

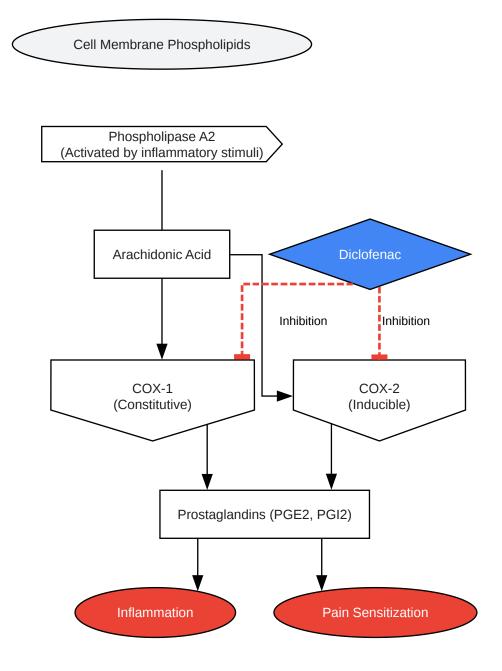




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B Vitamin Signaling Pathways in Neuronal Support.





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Diclofenac's Primary Mechanism of Action.

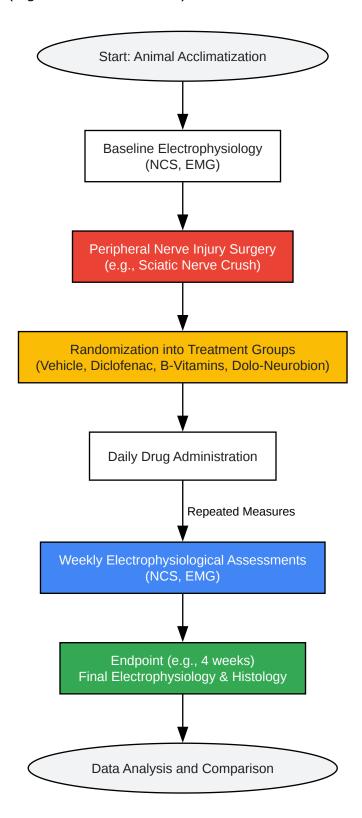
Experimental Protocols

The following protocols are designed for preclinical (rodent models) and clinical assessment of nerve function.

Preclinical Experimental Workflow



This workflow outlines a typical study design for evaluating "**Dolo-Neurobion**" in a rat model of peripheral nerve injury (e.g., sciatic nerve crush).



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Preclinical Experimental Workflow Diagram.

- 1. Nerve Conduction Studies (NCS) Protocol (Rodent Model)
- Objective: To measure the speed and amplitude of electrical impulses through a nerve.
- Anesthesia: Induce and maintain anesthesia with isoflurane or a similar inhalant anesthetic.
- Animal Preparation: Place the animal on a heating pad to maintain body temperature at 37°C. Shave the fur over the hind limb to expose the sciatic nerve pathway.
- Stimulation: Use bipolar needle electrodes to stimulate the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
- Recording: Place recording electrodes over the gastrocnemius muscle to record the compound muscle action potential (CMAP).
- Parameters to Measure:
 - Latency: Time from stimulation to the onset of the CMAP (in ms).
 - Amplitude: The maximum voltage of the CMAP (in mV), reflecting the number of functioning motor units.
 - Nerve Conduction Velocity (NCV): Calculated by dividing the distance between the two stimulation points by the difference in their latencies (in m/s).
- Data Acquisition: Use a specialized electrophysiology system to deliver stimuli and record responses.
- 2. Electromyography (EMG) Protocol (Rodent Model)
- Objective: To assess the electrical activity of muscles.
- Anesthesia and Preparation: Same as for NCS.
- Procedure: Insert a concentric needle electrode into the belly of the target muscle (e.g., gastrocnemius or tibialis anterior).



Parameters to Observe:

- Insertional Activity: Brief electrical activity that occurs when the needle is inserted into the muscle.
- Spontaneous Activity: Look for abnormal spontaneous activity at rest, such as fibrillation potentials and positive sharp waves, which indicate denervation.
- Motor Unit Potentials (MUPs): Assess the morphology (amplitude, duration, phases) of MUPs during slight voluntary or reflex-induced muscle contraction.
- Data Acquisition: Record and analyze the EMG signals using an EMG machine.

Clinical Experimental Protocol

- 1. Nerve Conduction Studies (NCS) Protocol (Human Subjects)
- Objective: To evaluate the function of peripheral motor and sensory nerves.
- Patient Preparation: The patient should be relaxed and the limb being tested should be warm.
- Motor NCS:
 - Stimulation: A surface electrode is used to deliver a small electrical stimulus to the nerve.
 - Recording: Another surface electrode placed over a muscle supplied by that nerve records the electrical response.
 - Commonly Tested Nerves: Median, ulnar, peroneal, and tibial nerves.
 - Parameters Measured: Distal latency, amplitude (CMAP), and conduction velocity.
- Sensory NCS:
 - Stimulation: A surface electrode stimulates the nerve directly.
 - Recording: The resulting sensory nerve action potential (SNAP) is recorded at another point along the nerve.



- o Commonly Tested Nerves: Median, ulnar, and sural nerves.
- Parameters Measured: Latency, amplitude (SNAP), and conduction velocity.
- 2. Electromyography (EMG) Protocol (Human Subjects)
- Objective: To assess the health of muscles and the motor neurons that control them.
- Procedure: A fine needle electrode is inserted into the muscle to record electrical activity.
- Assessment:
 - At Rest: A healthy muscle at rest is electrically silent. The presence of spontaneous activity (fibrillations, positive sharp waves) is abnormal.
 - During Minimal Contraction: The morphology of individual motor unit potentials (MUPs) is analyzed.
 - During Maximal Contraction: The recruitment pattern of motor units is assessed. A reduced recruitment pattern can indicate a neuropathic or myopathic condition.
- 3. Somatosensory Evoked Potentials (SEPs) Protocol (Human Subjects)
- Objective: To evaluate the sensory pathway from the peripheral nerve to the cerebral cortex.
- Procedure: A peripheral nerve (e.g., median or tibial nerve) is repeatedly stimulated with a small electrical pulse.
- Recording: Recording electrodes are placed on the scalp over the sensory cortex, over the spine, and at points along the nerve pathway.
- Parameters Measured: The latency (time to peak) and amplitude of the recorded potentials from different points along the pathway. Prolonged latencies can indicate demyelination or other nerve damage.

Conclusion



The electrophysiological assessment of nerve function provides objective and quantifiable endpoints to evaluate the therapeutic efficacy of "**Dolo-Neurobion**." The combination of nerve conduction studies, electromyography, and somatosensory evoked potentials offers a comprehensive evaluation of motor and sensory nerve integrity and function. The protocols and data presented herein serve as a guide for researchers and drug development professionals to design and execute robust studies to investigate the neuro-regenerative and analgesic properties of this combination therapy. The synergistic action of B vitamins and diclofenac, targeting both nerve repair and inflammation, can be effectively monitored and quantified using these established electrophysiological techniques.

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- To cite this document: BenchChem. [Electrophysiological Assessment of Nerve Function Following "Dolo-neurobion" Administration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246672#electrophysiological-assessment-of-nerve-function-following-dolo-neurobion-administration]

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